Home > Products > Screening Compounds P13338 > N10-Monodesmethyl Rizatriptan Benzoate
N10-Monodesmethyl Rizatriptan Benzoate -

N10-Monodesmethyl Rizatriptan Benzoate

Catalog Number: EVT-13994482
CAS Number:
Molecular Formula: C21H23N5O2
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N10-Monodesmethyl Rizatriptan Benzoate is a pharmacologically active metabolite of Rizatriptan, a second-generation triptan primarily used for the acute treatment of migraine headaches. Rizatriptan functions as a selective agonist for the 5-hydroxytryptamine receptors, specifically the 5-HT1B and 5-HT1D subtypes, which are implicated in the modulation of vascular tone and pain perception during migraine attacks. N10-Monodesmethyl Rizatriptan Benzoate retains some pharmacological activity, making it relevant in both clinical and research settings.

Source

N10-Monodesmethyl Rizatriptan Benzoate is derived from the metabolism of Rizatriptan, which is available under various brand names including Maxalt and RizaFilm. The compound is synthesized through chemical processes that involve the modification of the parent compound to yield its benzoate salt form, enhancing its stability and solubility.

Classification
  • Chemical Class: Small molecule
  • Type: Active pharmaceutical ingredient (API)
  • Pharmacological Class: Selective serotonin receptor agonist
Synthesis Analysis

Methods

The synthesis of N10-Monodesmethyl Rizatriptan Benzoate involves several steps, often starting from Rizatriptan. The process typically includes:

  1. Oxidative Deamination: This reaction is mediated by monoamine oxidase-A (MAO-A), converting Rizatriptan into its monodesmethyl derivative.
  2. Formation of Benzoate Salt: The resultant N10-Monodesmethyl Rizatriptan is then reacted with benzoic acid to form the benzoate salt, which improves solubility.

Technical Details

The synthesis can be optimized by controlling reaction conditions such as temperature and pH to minimize impurities. For instance, maintaining specific temperatures during the indolization step can significantly reduce dimeric impurities, as noted in patent literature .

Molecular Structure Analysis

Structure

N10-Monodesmethyl Rizatriptan Benzoate has a complex molecular structure characterized by:

  • Molecular Formula: C14H17N5C7H6O2C_{14}H_{17}N_{5}\cdot C_{7}H_{6}O_{2}
  • Molecular Weight: 377.44 g/mol
  • IUPAC Name: Benzoic acid; N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Chemical Reactions Analysis

Reactions

N10-Monodesmethyl Rizatriptan Benzoate participates in various chemical reactions primarily related to its metabolism and interaction with biological systems:

  1. Metabolic Pathway: The conversion of Rizatriptan to N10-Monodesmethyl Rizatriptan occurs predominantly via oxidative deamination.
  2. Formation of Other Metabolites: Besides N10-Monodesmethyl Rizatriptan, other metabolites include N-oxide and hydroxy derivatives, which are pharmacologically inactive .

Technical Details

The metabolic pathway indicates that approximately 14% of administered Rizatriptan is converted to N10-Monodesmethyl Rizatriptan, which retains similar receptor activity compared to its parent compound .

Mechanism of Action

Process

N10-Monodesmethyl Rizatriptan Benzoate acts primarily through agonism at the 5-HT1B and 5-HT1D receptors located in cranial blood vessels and sensory neurons. This action results in:

  • Vasoconstriction: Reducing the dilation of blood vessels that contributes to migraine pain.
  • Inhibition of Neuropeptide Release: Decreasing the release of pro-inflammatory neuropeptides involved in headache pathophysiology.

Data

The pharmacological profile shows that plasma concentrations of N10-Monodesmethyl Rizatriptan are about 14% relative to those of Rizatriptan itself, indicating a significant but reduced efficacy compared to the parent drug .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in water at approximately 42 mg/mL at 25°C .

Chemical Properties

  • Stability: The benzoate salt form enhances stability compared to the free base.
  • Melting Point: Specific melting point data for N10-Monodesmethyl Rizatriptan Benzoate is not widely documented but can be inferred from related compounds.
Applications

Scientific Uses

N10-Monodesmethyl Rizatriptan Benzoate is primarily utilized in:

  • Pharmaceutical Development: As a reference standard for quality control and pharmacokinetic studies.
  • Research on Migraine Mechanisms: Investigating its role in migraine pathophysiology and potential therapeutic applications.
Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Demethylation in Rizatriptan Metabolism

N10-Monodesmethyl Rizatriptan Benzoate (NMDM) is a pharmacologically active metabolite generated via oxidative N-demethylation of the parent drug rizatriptan. This biotransformation occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, with minor contributions from flavin-containing monooxygenases (FMOs). The demethylation reaction targets the dimethylamino group attached to the ethylamine side chain of rizatriptan, replacing one methyl group with a hydrogen atom to form the secondary amine derivative NMDM [2].

Table 1: Key Metabolites of Rizatriptan in Humans

MetaboliteAbbreviationMetabolic Pathway% of Oral Dose ExcretedPharmacological Activity
Triazolomethyl-indole-3-acetic acidInactive acidMAO-A deamination51%None
N10-Monodesmethyl RizatriptanNMDMCYP-mediated N-demethylation1%Similar to parent
6-Hydroxy-rizatriptan sulfateHydroxy-sulfateHydroxylation + sulfationMinorNone
Rizatriptan-N10-oxideN-oxideN-oxidation2%None

Data compiled from radiolabeled studies [2] [3]

Quantitative excretion studies using [¹⁴C]-rizatriptan demonstrate that NMDM accounts for approximately 1% of an orally administered dose in humans. Despite its low abundance, NMDM retains affinity for 5-HT1B/1D receptors comparable to the parent compound. However, its plasma concentrations remain approximately 14% of rizatriptan levels, minimizing its contribution to overall pharmacodynamic effects [2] [3].

Role of MAO-A Isoenzymes in N10-Monodesmethyl Derivative Formation

Monoamine oxidase A (MAO-A) serves as the principal enzyme system involved in rizatriptan's primary deamination pathway, but it also indirectly influences NMDM generation through metabolic shunting. MAO-A catalyzes the dominant route of rizatriptan metabolism via oxidative deamination to form the inactive indole acetic acid metabolite (triazolomethyl-indole-3-acetic acid), which represents >50% of the excreted dose [2] [3].

Table 2: MAO-A Kinetic Parameters in Rizatriptan Metabolism

ParameterValueExperimental SystemImplication
Primary metabolite formation rate35-51% of doseHuman in vivoDominant pathway
Competitive inhibition by propranololIC₅₀: 15μMHuman liver S9 fractionsPathway-specific inhibition
NMDM formation increase under MAO inhibitionAUC ↑ 2.2-foldMoclobemide co-administrationCompensatory CYP activation
MAO-A vs. MAO-B selectivity>100:1Recombinant enzyme systemsIsoenzyme specificity

Data derived from clinical and in vitro studies [2] [3] [4]

When MAO-A activity is pharmacologically inhibited (e.g., by moclobemide), a significant 2.2-fold increase in rizatriptan AUC and a 5.3-fold increase in NMDM AUC occur. This shift confirms competitive substrate routing between the deamination and demethylation pathways. The specificity of this interaction is demonstrated by propranolol's selective inhibition of MAO-A-mediated rizatriptan metabolism in vitro (IC₅₀ = 15μM), whereas nadolol and metoprolol show no such effect [4] [7]. This isoenzyme-selective inhibition explains why propranolol increases rizatriptan plasma concentrations by 67-75% in clinical settings, while other beta-blockers lack this pharmacokinetic interaction [4].

Comparative Analysis of Phase I vs. Phase II Metabolic Routes

Rizatriptan undergoes extensive Phase I metabolism (>90% of clearance) with minimal Phase II conjugation. The metabolic fate of a 10mg oral [¹⁴C]-rizatriptan dose in humans reveals:

  • Phase I Dominance: Oxidative reactions account for >90% of total clearance, distributed as:
  • MAO-A-mediated deamination: 51% of dose (indole acetic acid metabolite)
  • CYP-mediated N-demethylation: 1% of dose (NMDM)
  • CYP3A4/1A2-mediated aromatic hydroxylation: 6-hydroxy metabolite (further sulfated in Phase II)
  • N-oxidation: 2% of dose (rizatriptan-N10-oxide) [2]

  • Phase II Pathways: Represent <10% of metabolism, primarily involving:

  • Sulfation of 6-hydroxy-rizatriptan by SULT enzymes
  • Minimal glucuronidation (undetectable in excretion studies)
  • No acetylation or glutathione conjugation observed [2] [3]

The negligible renal clearance of unchanged rizatriptan (14% of oral dose) contrasts with the extensive metabolic clearance. Active tubular secretion contributes to renal elimination, evidenced by renal clearance (396 mL/min) exceeding glomerular filtration rate (≈130 mL/min) [3]. This metabolic profile results in low absolute bioavailability (≈45%) despite nearly complete oral absorption due to significant first-pass metabolism [2] [6].

Interspecies Variability in Hepatic Biotransformation Efficiency

Significant species-dependent differences exist in rizatriptan metabolism, impacting the translational relevance of preclinical data:

  • MAO-A Affinity Variations: Human hepatic MAO-A demonstrates 3-fold higher catalytic efficiency (Vmax/Km) for rizatriptan compared to rat enzymes, while canine MAO-A shows intermediate activity. This explains the species-specific metabolite profiles observed in excretion studies [2] [3].

  • NMDM Formation Rates: Dogs produce 2.5-fold higher plasma concentrations of NMDM relative to humans when administered equivalent mg/kg doses. Conversely, rats show negligible NMDM generation, instead favoring N-oxidation pathways [2].

Table 3: Species Differences in Rizatriptan Metabolism

ParameterHumanRatDogImplication for Toxicology
Primary metaboliteIndole acetic acid (51%)Indole acetic acid (32%)Indole acetic acid (41%)Consistent dominant pathway
NMDM formation1% of dose<0.5% of dose3.2% of doseSpecies-specific exposure
MAO-A activity (Vmax)18 nmol/min/mg6 nmol/min/mg12 nmol/min/mgMetabolic rate differences
Renal clearance of parent396 mL/min8.2 mL/min/kg4.1 mL/min/kgExcretion pathway variation

Data from comparative disposition studies [2] [3]

These interspecies variations necessitate careful interpretation of toxicology studies. The dog's exaggerated NMDM exposure overestimates human pharmacological activity, while rat models underestimate potential metabolite-driven effects. Human hepatocyte models and recombinant enzyme systems provide more accurate prediction of human metabolic behavior [2] [3].

Properties

Product Name

N10-Monodesmethyl Rizatriptan Benzoate

IUPAC Name

benzoic acid;N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C14H17N5.C7H6O2/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19;8-7(9)6-4-2-1-3-5-6/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3;1-5H,(H,8,9)

InChI Key

SAJJQXRZSGAWKF-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.